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Esculentin-1-OA2

Cat. No.: B1576688
Attention: For research use only. Not for human or veterinary use.
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Description

Esculentin-1-OA2 is a naturally occurring antimicrobial peptide (AMP) isolated from the skin secretions of the Chinese odorous frog, Odorrana andersonii . It belongs to the Brevinin subfamily of amphibian peptides and is characterized by a C-terminal disulfide-bridged cyclic heptapeptide domain, often referred to as a "Rana box" . This 46-amino acid peptide exhibits potent, broad-spectrum biological activity, making it a valuable template for researching new anti-infective agents . Its primary sequence is GLFSKFSGKGIKNFLIKGVKHIGKEVGMDVIRTGIDVAGCKIKGEC . Research into this compound and its shorter synthetic analogs, such as Esc(1-21), has demonstrated a mechanism of action centered on membrane perturbation . These cationic peptides selectively interact with the anionic components of microbial membranes, such as lipopolysaccharides in Gram-negative bacteria, leading to membrane disintegration in a "carpet-like" manner or the formation of pores that cause cell death . This mechanism is effective against both planktonic (free-swimming) and sessile biofilm-embedded cells of problematic pathogens like Pseudomonas aeruginosa . This compound has shown potent, direct antimicrobial efficacy against a range of organisms, including the Gram-negative Escherichia coli ATCC 25922, the Gram-positive Staphylococcus aureus ATCC 25923, and the yeast Candida albicans ATCC 2002 . Beyond its direct microbicidal activity, this peptide class possesses significant antibiofilm properties. Studies on related esculentin peptides have shown that at sub-inhibitory concentrations, they can effectively reduce biofilm formation by pathogenic bacteria such as enterohemorrhagic E. coli O157:H7, which is particularly valuable given that biofilms are associated with a majority of persistent bacterial infections . The research value of this compound extends to exploring solutions for multidrug-resistant bacterial infections, studying host-pathogen interactions, and developing novel peptide-based therapeutics with potential immunomodulatory and wound-healing properties . Disclaimer: This product is For Research Use Only (RUO). It is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

bioactivity

Gram+ & Gram-, Fungi,

sequence

GLFSKFSGKGIKNFLIKGVKHIGKEVGMDVIRTGIDVAGCKIKGEC

Origin of Product

United States

Research on the Natural Occurrence and Biosynthesis of Esculentin 1 Oa2

Methodologies for Isolation and Identification from Biological Sources

The isolation and identification of Esculentin-1-OA2 from its natural source rely on a multi-step process involving controlled stimulation of the source organism and advanced analytical techniques to purify and characterize the peptide.

The initial step in obtaining this compound involves the collection of skin secretions from the source organism. This is typically achieved through non-invasive methods, such as mild electrical stimulation or the topical application or injection of norepinephrine, which induces the release of peptides from dermal granular glands. nih.gov

Once the secretion is collected, a series of purification steps are employed to isolate the peptide of interest from the complex mixture of proteins, other peptides, and small molecules.

Initial Enrichment: The crude secretion is often first subjected to a solid-phase extraction (SPE) step using C18 Sep-Pak cartridges. nih.gov This serves to remove high-molecular-weight proteins and salts, enriching the sample for low-molecular-weight peptides like this compound. nih.gov

Chromatographic Separation: The primary tool for purifying frog skin peptides is Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC). nih.govresearchgate.net The enriched peptide fraction is loaded onto an RP-HPLC column (commonly C8 or C18) and eluted with a gradient of an organic solvent, such as acetonitrile, in acidified water (e.g., containing 0.1% trifluoroacetic acid - TFA). unimas.mymdpi.com Peptides are separated based on their hydrophobicity, and fractions are collected for further analysis. In some protocols, gel filtration chromatography may be used as an initial separation technique before RP-HPLC. researchgate.net

Structural Characterization: The purified peptide's primary structure is determined using a combination of automated Edman degradation for amino acid sequencing and mass spectrometry (such as MALDI-TOF/TOF-MS) to confirm the molecular weight and sequence. researchgate.net

Table 1: Summary of Purification and Identification Techniques

Step Technique Purpose
Secretion Collection Norepinephrine Stimulation Induces release of peptides from dermal granular glands. nih.gov
Initial Purification Solid-Phase Extraction (C18 Cartridges) Enriches for peptides and removes salts/large proteins. nih.govnih.gov
Primary Separation Reverse-Phase HPLC (RP-HPLC) Separates peptides based on hydrophobicity for high-purity isolation. researchgate.net
Structural Analysis Edman Degradation Determines the N-terminal amino acid sequence. researchgate.net
Structural Analysis Mass Spectrometry (MALDI-TOF) Confirms molecular weight and validates the amino acid sequence. researchgate.net

This compound is an antimicrobial peptide (AMP) naturally produced by amphibians. While the broader esculentin (B142307) peptide family was first identified in the European frog Pelophylax esculentus (formerly Rana esculenta), the specific variant this compound has been identified in the skin secretions of the odorous frog, Odorrana andersonii. researchgate.netunimas.mynih.govcabidigitallibrary.org This species, belonging to the Ranidae family, inhabits environments with a high density of microorganisms, and its skin secretions are a crucial part of its innate immune system, providing a chemical defense against pathogens. nih.govmdpi.com

Characterization studies of the skin peptidome of Odorrana andersonii have revealed a rich diversity of bioactive molecules, including multiple members of the esculentin, brevinin, and nigrocin peptide families. mdpi.comacs.org The presence of these peptides underscores the evolutionary adaptation of this frog to protect its permeable skin from infection.

Advanced Extraction and Purification Techniques for this compound

Elucidation of this compound Biosynthetic Pathways

The biosynthesis of this compound is a genetically controlled process that involves the translation of a larger precursor protein followed by a series of post-translational modifications.

Like most frog skin AMPs, this compound is not synthesized directly. It is produced from a larger precursor molecule known as a prepropeptide. researchgate.netnih.gov The structure of these precursors, elucidated through molecular cloning, typically consists of three distinct domains:

Signal Peptide: A highly conserved N-terminal sequence that directs the precursor protein into the endoplasmic reticulum for secretion. nih.govnih.gov

Acidic Pro-region: An intervening sequence that is thought to keep the mature peptide in an inactive state until it is secreted. mdpi.com

Mature Peptide Sequence: A single copy of the this compound sequence located at the C-terminus of the precursor. nih.gov

The release of the active peptide requires specific enzymatic processing. After translation, the prepropeptide is cleaved by endoproteinases at specific recognition sites, typically dibasic residues (e.g., Lys-Arg or Arg-Arg), located just before the mature peptide sequence. nih.govcapes.gov.br This releases the final peptide, which then undergoes further modification, including the formation of a characteristic intramolecular disulfide bridge at the C-terminal end, a feature of many esculentin peptides. nih.gov

Table 2: Structure of a Typical Esculentin Prepropeptide

Precursor Domain Function
Signal Peptide Targets the precursor for secretion. nih.gov
Acidic Pro-region Maintains peptide inactivity within the cell. mdpi.com
Cleavage Site (e.g., -Lys-Arg-) Recognition site for processing enzymes. capes.gov.br
Mature Peptide Sequence The final, biologically active peptide sequence. nih.gov
Post-translational Modifications Includes disulfide bridge formation. nih.gov

Genetic studies, primarily through the "shotgun" cloning of complementary DNA (cDNA) from libraries constructed from the frog's skin secretions, have been instrumental in understanding the biosynthesis of esculentins. mdpi.comresearchgate.net This technique involves extracting messenger RNA (mRNA) from the skin, reverse transcribing it into cDNA, and then amplifying and sequencing the genes encoding the peptide precursors.

These studies have confirmed that a single gene encodes one this compound precursor molecule. nih.gov Analysis of these gene sequences has revealed highly conserved regions, particularly in the signal peptide and the 5' untranslated region, suggesting a common evolutionary origin for many frog skin AMPs. nih.govresearchgate.net The identification of these gene clusters provides a blueprint for the peptide's primary structure and is crucial for recombinant production strategies.

Identification of Precursor Molecules and Enzymatic Steps

Strategies for Enhanced Production in Research Settings

The amount of this compound that can be isolated from natural sources is very small, which limits its potential for extensive research and therapeutic development. nih.gov To overcome this, strategies for its enhanced production have been developed, primarily focusing on recombinant DNA technology.

Recombinant expression in microbial systems is a widely used approach. Analogues of esculentin have been successfully produced in the bacterium Escherichia coli. nih.gov The general strategy involves:

Gene Synthesis: A synthetic gene encoding the peptide is designed and synthesized.

Fusion Protein Construction: The peptide gene is often fused to the gene of a larger, more stable carrier protein (a fusion tag). griffith.edu.au This fusion construct helps to prevent the degradation of the small peptide by host cell proteases and can simplify purification. researchgate.net

Expression: The fusion protein is overexpressed in E. coli. In many cases, the protein accumulates in insoluble aggregates called inclusion bodies. nih.gov

Purification and Cleavage: The inclusion bodies are harvested, and the fusion protein is purified. The this compound peptide is then released from its fusion partner by chemical or enzymatic cleavage at a specific site engineered between the two. nih.gov

This recombinant approach allows for the production of significantly larger quantities of the peptide than is possible through direct isolation, facilitating detailed structural and functional studies. griffith.edu.au Additionally, chemical synthesis offers an alternative route for producing shorter, active fragments of esculentin peptides for research purposes. mdpi.com

Fermentation Optimization and Strain Engineering for this compound Yield

The heterologous expression of AMPs in microbial systems is a promising approach for scalable production. However, the inherent antimicrobial nature of these peptides can be toxic to the host production strain. Fermentation optimization and strain engineering are crucial to maximize yield.

Fermentation Optimization:

Key parameters that are typically optimized to enhance the production of recombinant AMPs include:

Media Composition: Adjusting carbon and nitrogen sources, as well as the addition of specific nutrients, can significantly impact cell growth and peptide expression.

Inducer Concentration: For inducible expression systems (e.g., using Isopropyl β-D-1-thiogalactopyranoside, IPTG, in E. coli), the concentration of the inducer is optimized to balance expression levels with host cell viability.

Temperature and pH: These parameters affect both the growth of the host organism and the stability and solubility of the recombinant peptide.

Aeration and Agitation: Ensuring adequate oxygen supply and mixing is critical for high-density cell cultures.

Strain Engineering:

Genetic modification of the production host can overcome challenges associated with AMP toxicity and increase yield. Common strategies include:

Use of Fusion Partners: The AMP is often expressed as a fusion protein with a larger, innocuous partner. This can protect the host from the AMP's antimicrobial activity, increase expression levels, and facilitate purification. The fusion partner is later cleaved to release the active peptide.

Codon Optimization: The gene sequence of the AMP is altered to match the codon usage bias of the expression host, which can improve translation efficiency.

Secretion Systems: Engineering the host to secrete the AMP into the culture medium can simplify purification and reduce intracellular toxicity.

Protease Deficient Strains: Using host strains with deleted protease genes can prevent the degradation of the recombinant peptide.

The following table outlines common strategies for fermentation and strain engineering for AMP production.

StrategyPurposeExample
Fusion Protein Expression Reduce host toxicity, improve solubility, aid purificationThioredoxin (Trx), Small Ubiquitin-like Modifier (SUMO)
Codon Optimization Enhance translational efficiencyAdapting the gene sequence for optimal expression in E. coli
Directed Secretion Simplify purification, reduce intracellular toxicityUse of signal peptides to direct the peptide to the periplasm or extracellular medium
Protease-Deficient Host Strains Prevent proteolytic degradation of the peptideE. coli BL21(DE3) pLysS
Optimized Fermentation Media Maximize cell density and peptide yieldHigh-density fermentation with controlled feeding strategies

Recombinant Expression Systems for Biosynthetic Pathway Investigation

Recombinant expression systems are invaluable tools for studying the biosynthesis of peptides like this compound. By expressing the precursor proteins and processing enzymes in a controlled environment, researchers can elucidate the functions of different components of the biosynthetic pathway.

Escherichia coli is the most commonly used host for the recombinant expression of esculentin peptides and other AMPs due to its rapid growth, well-understood genetics, and the availability of numerous expression vectors and engineered strains. Studies on the recombinant expression of esculentin-1a (B1576700) have successfully utilized E. coli to produce the peptide as a fusion protein. nih.gov

Typical Workflow for Recombinant Expression and Investigation:

Gene Synthesis and Cloning: The gene encoding the prepropeptide or the mature this compound is synthesized, often with codon optimization for the chosen expression host. It is then cloned into an appropriate expression vector.

Transformation: The expression vector is introduced into the host organism (e.g., E. coli).

Expression and Purification: The expression of the recombinant peptide is induced, and the peptide is purified from the cell lysate or culture medium. If expressed as a fusion protein, an additional cleavage step is required to release the target peptide.

Structural and Functional Analysis: The purified recombinant peptide is analyzed using techniques like mass spectrometry and circular dichroism to confirm its structure and folding. Its biological activity is then tested using antimicrobial assays.

By co-expressing the precursor protein with putative processing enzymes in a recombinant system, it is possible to identify the specific proteases responsible for the maturation of this compound. This approach allows for a detailed investigation of the biosynthetic pathway that is not feasible in the native amphibian system.

Chemical Synthesis and Derivatization Research of Esculentin 1 Oa2

Total Synthesis Approaches for Esculentin-1-OA2 and its Analogues

The total synthesis of esculentin (B142307) peptides, which are moderately long (the full-length Esculentin-1a (B1576700) has 46 residues), is almost exclusively achieved through chemical peptide synthesis, specifically solid-phase peptide synthesis (SPPS). nih.govfrontiersin.org This method allows for the sequential addition of amino acids to build the full peptide chain on a solid support.

The primary methodology for synthesizing esculentin peptides and their analogues is the stepwise solid-phase synthesis (SPPS) utilizing 9-fluorenylmethyloxycarbonyl (Fmoc) chemistry. nih.govnih.govpensoft.net This well-established protocol involves anchoring the C-terminal amino acid to a solid resin support. The synthesis proceeds by repeating a two-step cycle for each amino acid to be added:

De-protection: The Fmoc protecting group on the N-terminus of the resin-bound amino acid is removed using a weak base, typically piperidine (B6355638) in a solvent like dimethylformamide (DMF).

Coupling: The next Fmoc-protected amino acid is activated, commonly using a coupling reagent like HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) in the presence of an additive like HOBt (Hydroxybenzotriazole), and then added to the de-protected N-terminus of the growing peptide chain. nih.gov

This cycle is repeated until the entire peptide sequence is assembled. Research has also explored the use of novel resin supports, such as 1,4-butanediol (B3395766) dimethacrylate cross-linked polystyrene (PS-BDODMA), to demonstrate the utility of new materials for synthesizing long, bioactive peptides like esculentin fragments. nih.gov Once the synthesis is complete, the peptide is cleaved from the resin and all side-chain protecting groups are removed simultaneously, typically using a strong acid cocktail containing trifluoroacetic acid (TFA). nih.govnih.gov The crude peptide is then purified to a high degree (>95%) using reverse-phase high-performance liquid chromatography (RP-HPLC). nih.govnih.gov

Stereochemical integrity is fundamental to the biological activity of peptides. In the context of esculentin synthesis, chiral control is meticulously managed through the use of enantiomerically pure L-amino acid building blocks, which are standard for SPPS. The coupling reactions are designed to minimize racemization at the α-carbon of the activated amino acid.

A key area of stereoselective research involves the deliberate incorporation of non-native D-amino acids. This strategy is employed to create diastereomers of the natural peptide, which often exhibit enhanced properties. For instance, a diastereomer of Esc(1-21), named Esc(1-21)-1c, was synthesized containing two D-amino acids (D-Leu at position 14 and D-Ser at position 17). nih.gov The synthesis follows the standard Fmoc-SPPS protocol, simply substituting the corresponding Fmoc-protected D-amino acid for its L-enantiomer at the desired positions in the sequence. nih.govresearchgate.net This precise stereoselective incorporation results in peptides with altered secondary structures (e.g., reduced α-helicity) but often improved resistance to enzymatic degradation by proteases, a significant advantage for potential therapeutic applications. researchgate.netrcsb.org

Development of Novel Synthetic Methodologies

Semisynthesis and Chemical Modification Studies

Chemical modification of esculentin peptides is a major focus of research, aimed at optimizing their biological activity, stability, and selectivity, while reducing potential toxicity. These studies typically use a parent peptide, like the synthetically produced Esc(1-21), as a scaffold for further modification.

Several strategies have been developed to modify the structure of esculentin peptides to enhance their therapeutic profile.

Truncation: Full-length esculentin peptides (46 amino acids) are potent, but research has shown that much of the antimicrobial activity resides in the N-terminal region. frontiersin.org This has led to the synthesis of truncated analogues, such as Esc(1-21) and Esc(1-18), which are shorter, easier to synthesize, and often retain potent bactericidal activity with potentially lower toxicity. nih.govfrontiersin.org

Amino Acid Substitution: Specific amino acids in the peptide sequence are replaced to modulate physicochemical properties. Substituting residues with non-coded amino acids like α-aminoisobutyric acid (Aib) has been shown to increase helicity. researchgate.net Conversely, introducing D-amino acids can reduce helicity while increasing stability. researchgate.netresearchgate.net

Nanoparticle Conjugation: To improve drug delivery and protect the peptide from degradation, esculentin analogues have been conjugated to nanoparticles. In one approach, gold nanoparticles (AuNPs) were stabilized with a bifunctional PEG linker, which was then used to attach Esc(1-21) via carbodiimide-mediated coupling. researchgate.netnih.gov This strategy resulted in a conjugate that was significantly more active against both planktonic and biofilm forms of P. aeruginosa compared to the free peptide. nih.gov

Table 1: Examples of Synthesized Esculentin-1a Analogues and Their Properties This table is illustrative and based on data for Esculentin-1a derivatives, as specific data for this compound is unavailable.

Compound NameModification from Parent Peptide (Esculentin-1a)Key Research FindingReference
Esc(1-21)Truncated peptide (residues 1-20) with C-terminal amidation.Retains potent and rapid bactericidal activity against P. aeruginosa. frontiersin.org frontiersin.org
Esc(1-18)Truncated peptide (residues 1-18) with C-terminal amidation.Shows broad-spectrum bactericidal activity, comparable to the full-length peptide. nih.govfrontiersin.org nih.govfrontiersin.org
Esc(1-21)-1cDiastereomer of Esc(1-21) with D-Leu at position 14 and D-Ser at position 17.Exhibits higher resistance to proteolysis and lower cytotoxicity compared to the all-L isomer. nih.govresearchgate.net nih.govresearchgate.net
AuNPs@Esc(1–21)Esc(1-21) conjugated to gold nanoparticles via a PEG linker.Demonstrates significantly enhanced activity against bacterial biofilms. researchgate.netnih.gov researchgate.netnih.gov

To investigate the mechanism of action and cellular interactions of esculentin peptides, tagged analogues are synthesized. A common strategy is the incorporation of a fluorescent probe. For example, rhodamine-labeled versions of Esc(1-21) and its diastereomer have been synthesized. nih.gov This is achieved by coupling the fluorescent dye to the N-terminus of the fully assembled and protected peptide while it is still on the solid-phase resin. After cleavage and purification, these fluorescently tagged peptides can be used in microscopy and other assays to visualize their distribution within and interaction with bacterial and mammalian cells, providing crucial insights into their mode of action. nih.gov Another approach involves using releasable peptide tags containing a disulfide bond, which can aid in the purification of short, synthetically challenging peptides. rsc.org

Investigations into the Biological Activities and Molecular Mechanisms of Esculentin 1 Oa2

In Vitro Pharmacological Profiling and Target Identification Studies

Cellular Assays for Antipathogenic Activity

Esculentin-1-OA2, a peptide derived from frog skin, has demonstrated significant potential in combating bacterial infections through its antipathogenic activities, including the inhibition of biofilm formation and rapid bacterial killing. frontiersin.org

Biofilm Inhibition:

Bacterial biofilms are communities of microorganisms encased in a self-produced matrix, which provides increased resistance to antibiotics and host immune responses. nih.gov The ability of Esculentin-1 and its derivatives to inhibit biofilm formation is a key area of investigation.

Studies on related esculentin (B142307) peptides, such as Esc(1-21), have shown potent biofilm inhibition against various pathogens. nih.govnih.gov For instance, Esc(1-21) and Esc(1-18) were found to prevent the formation of Escherichia coli O157:H7 biofilms at sub-inhibitory concentrations. nih.gov This inhibitory action is often more potent than the effect on the growth of planktonic (free-swimming) bacteria. nih.gov The mechanism behind this inhibition is thought to involve the disruption of bacterial attachment to surfaces and the interference with the production of the biofilm matrix. mdpi.com

In Aeromonas hydrophila, the related compound esculetin (B1671247) demonstrated a concentration-dependent inhibition of biofilm formation, with inhibition rates reaching up to 79%. frontiersin.org This effect was associated with a thinner and sparser biofilm structure. frontiersin.org Similarly, diastereomeric forms of Esc(1-21) have shown the ability to inhibit Pseudomonas aeruginosa biofilm formation at concentrations below the minimal inhibitory concentration (MIC). nih.gov This activity has been linked to the downregulation of genes involved in biofilm development. nih.gov

Bacterial Killing Kinetics:

The rate at which an antimicrobial agent kills bacteria is a crucial parameter in its pharmacological profile. Time-kill assays are employed to determine this bactericidal activity over time. regulations.gov

Derivatives of Esculentin-1 have exhibited rapid bactericidal activity. For example, Esc(1-21) achieved a 99% reduction in viable E. coli O157:H7 cells within 30 minutes at a concentration four times its MIC. nih.gov This was significantly faster than the conventional antibiotic kanamycin, which required 75 minutes to achieve the same level of killing. nih.gov Another derivative, Esc(1-18), also demonstrated rapid killing, albeit slightly slower than Esc(1-21). nih.gov

The swiftness of this bactericidal action suggests a mechanism that involves the rapid disruption of the bacterial cell membrane. researchgate.net This is further supported by assays that measure membrane permeabilization. nih.gov The kinetics of bacterial killing are often dose-dependent, with higher concentrations of the peptide leading to a faster reduction in bacterial viability. researchgate.net

Table 1: Antipathogenic Activities of Esculentin Derivatives

Peptide/Compound Organism Activity Key Findings Citations
Esc(1-21) & Esc(1-18)Escherichia coli O157:H7Biofilm InhibitionPrevents biofilm formation at sub-inhibitory concentrations. nih.gov
EsculetinAeromonas hydrophilaBiofilm InhibitionConcentration-dependent inhibition up to 79%. frontiersin.org
Esc(1-21)-1c (diastereomer)Pseudomonas aeruginosaBiofilm InhibitionInhibits biofilm formation below MIC by downregulating key genes. nih.gov
Esc(1-21)Escherichia coli O157:H7Bacterial Killing99% reduction in viable cells within 30 minutes at 4x MIC. nih.gov
Esc(1-18)Escherichia coli O157:H7Bacterial KillingAchieved 99% killing in 45-60 minutes at 4x MIC. nih.gov
Esc(1-21)Pseudomonas aeruginosaBactericidal ActivityRapidly kills both planktonic and biofilm cells. uniroma1.itnih.gov

Enzyme Modulation and Receptor Binding Investigations

The biological activities of this compound and its related peptides are not solely limited to direct antimicrobial actions. Investigations have begun to explore their interactions with host cell enzymes and receptors, revealing potential immunomodulatory and wound-healing properties.

One significant finding is the interaction of the esculentin derivative, Esc(1-21), with the Epidermal Growth Factor Receptor (EGFR). plos.orgnih.gov Studies on human keratinocytes (HaCaT cells) have shown that Esc(1-21) can stimulate cell migration, a crucial process in wound re-epithelialization. plos.orgnih.gov This effect was found to be dependent on the activation of EGFR and the subsequent activation of the STAT3 protein. plos.orgnih.gov The binding of the peptide to EGFR initiates a signaling cascade that promotes cell movement. plos.org

Furthermore, the pro-angiogenic effects of Esc-1a(1-21)NH2, another esculentin derivative, have been linked to the activation of the phosphatidylinositol 3'-kinase (PI3K)/protein kinase B (AKT) signaling pathway. nih.gov This pathway is critical for cell proliferation and migration in human umbilical vein endothelial cells (HUVECs). nih.gov The binding of the peptide likely triggers a conformational change in a receptor that activates PI3K, leading to the downstream activation of AKT and promoting angiogenesis. nih.gov

While direct enzyme modulation by this compound itself is an area requiring more specific research, the actions of its derivatives suggest that these peptides can influence cellular processes through receptor-mediated signaling pathways. The interaction with receptors like EGFR highlights a mechanism that extends beyond simple membrane disruption of pathogens and points towards a more complex interplay with host cellular machinery. plos.orgnih.gov

Protein-Protein and Protein-Membrane Interaction Research

The primary mechanism of action for many antimicrobial peptides, including esculentin derivatives, involves direct interaction with cellular membranes. mdpi.comimrpress.com These interactions are fundamental to their antipathogenic effects.

Protein-Membrane Interactions:

Esculentin peptides are cationic, meaning they carry a net positive charge. This property facilitates their initial electrostatic attraction to the negatively charged components of bacterial cell membranes, such as lipopolysaccharides (LPS) in Gram-negative bacteria and teichoic acids in Gram-positive bacteria. nih.govuniroma1.it Following this initial binding, the hydrophobic regions of the peptide are thought to insert into the lipid bilayer, leading to membrane destabilization and permeabilization. researchgate.netacs.org

Studies using techniques like the Sytox Green assay have demonstrated that esculentin derivatives can rapidly perturb the cytoplasmic membrane of bacteria. nih.gov This assay utilizes a dye that can only enter cells with compromised membranes, and an increase in fluorescence indicates membrane damage. mdpi.com The rapid membrane permeabilization observed is consistent with the fast bacterial killing kinetics of these peptides. nih.govresearchgate.net

The interaction is not limited to bacterial membranes. Research on esculentin isomers has shown they can translocate into bronchial epithelial cells, likely through a process of peptide-induced membrane lipid destabilization, without causing cell death. nih.gov This suggests a degree of selectivity in their membrane-disrupting activity.

Protein-Protein Interactions:

While the primary target is often the cell membrane, there is evidence of intracellular interactions. Once inside the cell, esculentin peptides may interact with intracellular proteins, although this is a less understood aspect of their mechanism.

In the context of host cells, the interaction of esculentin derivatives with membrane receptors like the Epidermal Growth Factor Receptor (EGFR) represents a key protein-protein interaction. plos.orgnih.gov This binding event triggers a conformational change in the receptor, initiating an intracellular signaling cascade. plos.orgnih.gov This demonstrates that beyond membrane lysis, these peptides can engage in specific molecular recognition with host proteins to modulate cellular functions.

Cellular Mechanistic Studies of this compound Action

Signal Transduction Pathway Elucidation

The biological effects of this compound and its derivatives are often mediated through the activation of specific intracellular signal transduction pathways in host cells. nih.gov These pathways are complex cascades of molecular events that translate an external signal into a cellular response.

One of the key pathways identified is the one initiated by the binding of esculentin derivatives to the Epidermal Growth Factor Receptor (EGFR). plos.orgnih.gov The binding of the peptide to EGFR leads to the receptor's activation and subsequent phosphorylation. plos.orgnih.gov This, in turn, activates downstream signaling molecules, including the STAT3 protein, which then translocates to the nucleus to regulate gene expression related to cell migration. plos.orgnih.gov

Another significant pathway influenced by esculentin derivatives is the PI3K/AKT pathway, which is crucial for angiogenesis and wound healing. nih.gov The peptide Esc-1a(1-21)NH2 has been shown to promote the proliferation and migration of human umbilical vein endothelial cells (HUVECs) by activating this pathway. nih.gov The activation of PI3K leads to the production of second messengers that activate AKT, a kinase that then phosphorylates various downstream targets involved in cell survival and growth. nih.gov

In bacteria, esculentin derivatives can influence signaling pathways related to stress response and biofilm formation. nih.govnih.gov For example, treatment of E. coli O157:H7 with Esc(1-21) and Esc(1-18) led to the upregulation of genes involved in the stringent response, a bacterial stress response mechanism. nih.govmdpi.com These peptides also induced the expression of genes that regulate motility and biofilm dispersal, such as those in the flhDC operon and the nirB gene, which is involved in nitric oxide production, a known biofilm dispersal signal. nih.govmdpi.comuniroma1.it

Table 2: Signal Transduction Pathways Modulated by Esculentin Derivatives

Peptide Derivative Cell Type Pathway Effect Citations
Esc(1-21)Human KeratinocytesEGFR/STAT3Stimulation of cell migration. plos.orgnih.gov
Esc-1a(1-21)NH2Human Endothelial CellsPI3K/AKTPromotion of angiogenesis. nih.gov
Esc(1-21) & Esc(1-18)E. coli O157:H7Stringent Response, Motility, Biofilm DispersalUpregulation of stress response and biofilm dispersal genes. nih.govmdpi.com

Cell Cycle Regulation and Apoptosis Research

The influence of this compound and related compounds on fundamental cellular processes like the cell cycle and apoptosis (programmed cell death) is an emerging area of research.

Cell Cycle Regulation:

The cell cycle is a tightly regulated series of events that leads to cell division and proliferation. weebly.compraxilabs.com It is controlled by checkpoints that ensure the fidelity of DNA replication and chromosome segregation. savemyexams.comlibretexts.org Key regulators of the cell cycle include cyclins and cyclin-dependent kinases (Cdks). libretexts.org

While direct studies on this compound's effect on the cell cycle are limited, the pro-proliferative effects of its derivatives in wound healing models suggest an interaction with cell cycle machinery. nih.gov For instance, the promotion of cell proliferation in human umbilical vein endothelial cells (HUVECs) by Esc-1a(1-21)NH2 via the PI3K/AKT pathway implies a positive regulation of the cell cycle. nih.gov The PI3K/AKT pathway can influence the expression and activity of cell cycle proteins, thereby allowing cells to progress through the G1/S checkpoint and enter the DNA synthesis (S) phase. praxilabs.com

Apoptosis Research:

Apoptosis is a natural and essential process for removing damaged or unwanted cells. nih.gov It is characterized by a series of biochemical events that lead to distinct morphological changes and cell death. nih.gov

Research into the apoptotic effects of esculentin peptides is still in its early stages. However, studies on other peptides and compounds provide a framework for how this compound might interact with apoptotic pathways. For example, some antimicrobial peptides can induce apoptosis in cancer cells. The mechanisms can involve the disruption of mitochondrial membranes, leading to the release of pro-apoptotic factors, or the modulation of key regulatory proteins in the apoptotic cascade, such as those from the Bcl-2 family. uva.nlresearchgate.net

Given that esculentin derivatives can interact with and permeabilize cell membranes, it is plausible that at certain concentrations or in specific cell types, they could trigger apoptotic cell death. Future research is needed to investigate whether this compound can induce apoptosis, particularly in cancer cells, and to elucidate the specific molecular pathways involved.

Gene Expression and Proteomic Analysis in Response to this compound

The molecular interactions of Esculentin-1a (B1576700) and its derivatives, such as the synthetic version Esculentin-1a(1-21)NH2, have been the subject of detailed gene expression and proteomic studies to elucidate their mechanisms of action. These investigations provide a comprehensive view of the cellular pathways modulated by this peptide.

Transcriptional analysis in Escherichia coli O157:H7 has revealed that Esculentin-1a derivatives induce significant changes in the expression of genes associated with biofilm regulation and stress responses. mdpi.com Specifically, genes such as flhC, flhD, fliC, csrA, and hha show increased transcript abundance following treatment with these peptides. mdpi.com The upregulation of flhDC, a master regulator of flagellar synthesis, and associated genes like fliC suggests a complex interplay where the peptide influences bacterial motility, a key factor in biofilm formation and dispersal. mdpi.com Furthermore, the induction of csrA and hha, which are known to modulate the flhDC operon, indicates that Esculentin-1a derivatives may regulate biofilm formation through these genetic pathways. mdpi.com The expression of the nirB gene was also induced, suggesting a potential increase in nitric oxide, which is known to inhibit or disperse biofilms. mdpi.com

In the context of eukaryotic cells, studies on Saccharomyces cerevisiae using Esculentin-1-21, a shorter synthetic version, have employed integrated proteomic and transcriptomic approaches. researchgate.net These analyses demonstrate that the peptide causes a downregulation of enzymes involved in the lower glycolytic pathway. researchgate.net Additionally, genes related to spindle body formation and cell-wall synthesis remodeling are also downregulated. researchgate.net A notable finding is the reduced expression of actin within a short time frame of peptide exposure. researchgate.net This alteration in actin expression, coupled with changes in cell wall-related genes, suggests that the peptide significantly impacts cell structure and integrity. researchgate.net The yeast cells adapt to the presence of Esculentin-1-21 by utilizing the High Osmolarity Glycerol (HOG) pathway, which is crucial for osmotic tolerance and maintaining the cell wall. researchgate.net

The following table summarizes the key genes and proteins affected by Esculentin-1a derivatives as identified in gene expression and proteomic analyses.

OrganismPeptide DerivativeAffected Genes/ProteinsObserved EffectCellular Process Implicated
Escherichia coli O157:H7Esc(1-21) & Esc(1-18)flhC, flhD, fliC, csrA, hha, nirBUpregulationBiofilm formation and dispersal, motility, stress response
Saccharomyces cerevisiaeEsc(1-21)Enzymes of lower glycolysis, spindle body formation genes, actin, cell-wall synthesis genesDownregulationMetabolism, cell division, cell structure, cell wall integrity

These studies underscore the multifaceted molecular mechanisms through which Esculentin-1a and its analogs exert their biological effects, ranging from the disruption of bacterial community behaviors to the modulation of fundamental cellular processes in eukaryotic organisms.

In Vivo Preclinical Mechanistic Investigations in Non-Human Models

Preclinical in vivo studies utilizing non-human models have been instrumental in exploring the therapeutic potential and underlying mechanisms of Esculentin-1a and its derivatives. These investigations have provided crucial insights into the peptide's efficacy in complex biological systems, particularly in the context of bacterial infections and wound healing. Animal models of sepsis and pulmonary infection have demonstrated that Esculentin(1-21) can prolong survival, highlighting its potential as a template for new antibiotic formulations against pathogens like Pseudomonas aeruginosa. nih.gov Furthermore, in vivo wound healing studies in mice have shown that Esculentin-1a(1-21)NH2 significantly accelerates wound closure. nih.gov This is achieved by promoting angiogenesis and increasing collagen deposition, indicating a direct role in tissue regeneration processes. nih.gov

The design of animal models for investigating the mechanisms of Esculentin-1a has been tailored to specific research questions. For studying its antimicrobial and anti-biofilm properties, models of bacterial infection are commonly employed. For instance, mouse models of sepsis and pulmonary infection with P. aeruginosa have been used to assess the in vivo efficacy of Esculentin(1-21). nih.gov These models are critical for evaluating the peptide's ability to combat systemic and localized infections.

In the realm of wound healing, full-thickness skin wound models in mice are utilized to examine the regenerative capabilities of Esculentin-1a(1-21)NH2. nih.gov These models allow for the macroscopic and microscopic assessment of wound closure rates and tissue regeneration over time. The use of such standardized models is essential for obtaining reproducible and translatable results.

In vivo studies of Esculentin-1a have identified and validated several key biomarkers that are indicative of its mechanistic pathways. In wound healing models, a significant focus has been on biomarkers of angiogenesis. nih.gov The expression levels of Platelet Endothelial Cell Adhesion Molecule-1 (CD31) and Proliferating Cell Nuclear Antigen (PCNA) were found to be elevated in response to Esculentin-1a(1-21)NH2 treatment. nih.gov CD31 is a well-established marker for endothelial cells and angiogenesis, while PCNA is an indicator of cell proliferation. The upregulation of these markers provides strong evidence that the peptide promotes the formation of new blood vessels, a critical step in wound healing. nih.gov

Further in vitro validation using Human Umbilical Vein Endothelial Cells (HUVECs) has shown that Esculentin-1a(1-21)NH2 promotes cell migration and proliferation through the activation of the Phosphatidylinositol 3'-kinase (PI3K)/protein kinase B (Akt) signaling pathway. nih.gov The inhibition of this pathway with LY294002 diminished the angiogenic effects of the peptide, confirming the role of this signaling cascade as a key mechanism. nih.gov

The following table details the biomarkers identified in non-human models in response to Esculentin-1a treatment.

Animal ModelPeptide DerivativeBiomarkerChange in ExpressionImplicated Pathway/Process
Mouse Wound Healing ModelEsc-1a(1-21)NH2CD31IncreasedAngiogenesis
Mouse Wound Healing ModelEsc-1a(1-21)NH2PCNAIncreasedCell Proliferation
HUVEC (in vitro)Esc-1a(1-21)NH2PI3K/Akt PathwayActivatedAngiogenesis, Cell Migration, Proliferation

Histopathological analysis of tissues from animal models provides a visual and quantitative assessment of the effects of Esculentin-1a at the cellular level. In mouse wound healing models, tissue sections from the wound area are typically stained with Hematoxylin and Eosin (H&E) and Masson's trichrome stain. These analyses have revealed that treatment with Esculentin-1a(1-21)NH2 leads to increased collagen deposition, which is essential for the structural integrity of the healing tissue. nih.gov

Molecular analysis within these tissues complements the histopathological findings. Immunohistochemical staining for biomarkers such as CD31 and PCNA has been performed on wound tissue sections. nih.gov These analyses have confirmed the increased presence of endothelial cells and proliferating cells in the granulation tissue of treated wounds, providing direct evidence of enhanced angiogenesis and cell division at the site of injury. nih.gov Furthermore, molecular techniques such as quantitative real-time PCR (qPCR) and Western blotting on tissue homogenates or cultured cells (like HUVECs) have been used to quantify the expression of relevant genes and proteins, such as CD31, at both the mRNA and protein levels, confirming the pro-angiogenic effects of the peptide. nih.gov

Structure Activity Relationship Sar and Structure Mechanism Relationship Smr Studies of Esculentin 1 Oa2

Computational Chemistry and Molecular Modeling Approaches

Computational methods are pivotal in elucidating the molecular interactions and structural features that govern the biological activity of antimicrobial peptides (AMPs) like those in the Esculentin-1 family.

Although specific ligand docking and molecular dynamics (MD) simulations for Esculentin-1-OA2 were not found, detailed computational studies have been performed on the highly active N-terminal fragment, Esculentin-1a(1-21)NH2, and its diastereomeric analogue. These studies provide a framework for understanding how these peptides interact with bacterial membranes.

Nuclear Magnetic Resonance (NMR) spectroscopy, in conjunction with molecular docking, has been used to investigate the interaction between Esculentin-1a(1-21)NH2 and bacterial lipopolysaccharide (LPS), a major component of the outer membrane of Gram-negative bacteria. These studies revealed that while the peptide is unstructured in aqueous solution, it adopts an amphipathic α-helical conformation upon binding to LPS micelles. This induced structure is crucial for its antimicrobial activity. Docking analyses have further identified the specific amino acid residues that are critical for this binding.

Isothermal titration calorimetry (ITC) has complemented these studies by quantifying the binding affinity. For instance, the interaction between Esculentin-1a(1-21)NH2 and LPS is an exothermic process with a dissociation constant in the micromolar range, indicating a strong interaction. Such computational and biophysical approaches are essential for visualizing and understanding the initial contact and subsequent disruption of the bacterial membrane.

Specific Quantitative Structure-Activity Relationship (QSAR) models for this compound have not been detailed in the reviewed literature. However, QSAR is a powerful computational tool used extensively in the design and optimization of AMPs. These models establish a mathematical correlation between the physicochemical properties of peptides (descriptors) and their biological activity.

For AMPs in general, QSAR studies have shown that properties such as hydrophobicity, helicity, charge, and the lipophilicity of polar residues are key determinants of antimicrobial potency and selectivity towards pathogens over host cells. By analyzing large libraries of peptide analogues, QSAR can predict the activity of novel sequences, thereby guiding the synthesis of more effective and less toxic drug candidates. The development of a specific QSAR model for the Esculentin-1 family would be a logical step to optimize their therapeutic potential.

Ligand Docking and Molecular Dynamics Simulations

Design and Synthesis of this compound Analogues for SAR Elucidation

The synthesis of peptide analogues is a cornerstone of SAR studies, allowing researchers to probe the function of specific amino acids and structural motifs. While analogues of this compound itself are not described, numerous analogues of the related peptide, Esculentin-1a (B1576700), and its fragments have been created.

Research has focused on modifying the truncated, linear analogue Esculentin-1a(1-21)NH2 to enhance its activity and stability. karishmakaushiklab.com These modifications include:

Truncation: The full-length 46-residue Esculentin-1 peptides are complex to synthesize. Studies on truncated versions, such as the 1-18 and 1-21 fragments of Esculentin-1b (B1576697) and Esculentin-1a respectively, have shown that the N-terminal region retains significant antimicrobial activity, particularly against Gram-negative bacteria. karishmakaushiklab.com

Amino Acid Substitution: Strategic replacement of amino acids has yielded important SAR insights. For example, replacing Glycine at position 8 of Esculentin-1a(1-21)NH2 with the non-natural helicogenic amino acid α-aminoisobutyric acid (Aib) was found to increase activity against Gram-positive bacteria. In contrast, substitutions with Proline or D-Proline at the same position led to a decrease in activity against all tested microbes.

Table 1: Activity of Esculentin-1a(1-21)NH2 Analogues

Peptide Analogue Modification Effect on Activity Reference
[Aib⁸]Esc(1-21) Substitution of Gly⁸ with α-aminoisobutyric acid Gained higher activity against Gram-positive bacteria (e.g., Staphylococcus genus)
[Pro⁸]Esc(1-21) Substitution of Gly⁸ with Proline 2 to 8-fold less active than the parent peptide
[dPro⁸]Esc(1-21) Substitution of Gly⁸ with D-Proline 2 to 8-fold less active than the parent peptide

This table is generated based on data from studies on Esculentin-1a analogues.

The three-dimensional structure of Esculentin-1 peptides is intrinsically linked to their function. The amphipathic α-helix they form in membrane-mimicking environments is critical for their mechanism of action. karishmakaushiklab.com

The introduction of stereochemical changes, such as the incorporation of D-amino acids, has been explored to improve stability and modulate activity. A diastereomer of Esculentin-1a(1-21)NH2, containing two D-amino acids, was found to be significantly less toxic to mammalian cells. This was correlated with a lower α-helical content as determined by circular dichroism spectroscopy. Interestingly, this diastereomer was more effective against Pseudomonas aeruginosa biofilms and showed greater stability in serum, highlighting the potential benefits of such modifications.

Systematic Modification of Key Functional Groups and Residues

Identification of Pharmacophores and Critical Binding Interactions

A pharmacophore is the ensemble of steric and electronic features that is necessary to ensure the optimal molecular interactions with a specific biological target. For the Esculentin-1 family, the key pharmacophoric features are related to their ability to interact with and disrupt microbial membranes.

Based on SAR studies of various analogues, the essential pharmacophoric elements include: karishmakaushiklab.com

Cationic Residues: The presence of multiple lysine (B10760008) (Lys) residues results in a net positive charge, which is crucial for the initial electrostatic attraction to the negatively charged components of bacterial membranes, such as LPS and teichoic acids. karishmakaushiklab.com

Amphipathic α-helix: The ability to form an amphipathic α-helix upon membrane interaction is a defining feature. This structure places hydrophobic residues on one face of the helix and hydrophilic (cationic) residues on the other, facilitating peptide insertion into the lipid bilayer and subsequent membrane permeabilization. karishmakaushiklab.com

Docking and NMR studies on Esculentin-1a(1-21)NH2 have helped to identify the critical binding interactions at an atomic level. For instance, the five basic lysine residues were observed to form a hydrophilic cluster that interacts with the negatively charged phosphate (B84403) groups of LPS, while the hydrophobic residues partition into the lipid A portion of the LPS. These specific interactions are fundamental to the peptide's ability to neutralize endotoxins and kill bacteria.

Advanced Analytical and Spectroscopic Research on Esculentin 1 Oa2

High-Resolution Spectroscopic Characterization (beyond basic identification)

High-resolution spectroscopy provides in-depth information about the molecular structure, dynamics, and interactions of Esculentin-1-OA2. These advanced techniques are crucial for a comprehensive understanding of the compound beyond simple identification.

Advanced NMR Techniques for Structural Elucidation of Metabolites and Derivatives

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the three-dimensional structure of molecules. numberanalytics.com For complex molecules like this compound and its metabolites, advanced NMR techniques are indispensable. numberanalytics.com

Two-dimensional (2D) NMR spectroscopy is particularly valuable. Techniques such as COSY (Correlation Spectroscopy) help establish which protons are coupled to each other, outlining the molecular skeleton. numberanalytics.com NOESY (Nuclear Overhauser Effect Spectroscopy) provides information about the spatial proximity of nuclei, which is crucial for determining the 3D structure. numberanalytics.com HMBC (Heteronuclear Multiple Bond Correlation) identifies correlations between protons and other nuclei like carbon or nitrogen over multiple bonds, further clarifying the molecular connectivity. numberanalytics.comnih.gov

Other advanced techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can distinguish between different types of carbon atoms (CH, CH₂, CH₃), and INADEQUATE (Incredible Natural Abundance Double Quantum Transfer Experiment) can determine carbon-carbon connectivity directly. numberanalytics.com The use of high-field NMR instruments, often equipped with cryogenic probes, allows for the analysis of very small sample quantities, which is often a necessity when dealing with isolated metabolites. nih.govhyphadiscovery.com

Key 2D NMR Techniques for Structural Elucidation:

TechniqueInformation ProvidedApplication in this compound Research
COSY Identifies spin-coupled nuclei (typically protons). numberanalytics.comEstablishes the proton-proton coupling network to outline the peptide backbone and side chains.
NOESY Determines the spatial proximity of nuclei. numberanalytics.comDefines the three-dimensional folding and conformation of the peptide and its derivatives.
HMBC Identifies correlations between protons and heteronuclei (e.g., ¹³C, ¹⁵N) across multiple bonds. numberanalytics.comnih.govConfirms the amino acid sequence and the structure of any modifications or metabolic changes.
HSQC/HMQC Provides single-bond heteronuclear shift correlation. ipb.ptLinks protons to their directly attached carbon or nitrogen atoms, aiding in resonance assignment.

Mass Spectrometry for Metabolomics and Proteomics Research

Mass spectrometry (MS) is a cornerstone of proteomics and metabolomics, offering high sensitivity for the analysis of complex biological samples. wistar.orgnih.gov In the context of this compound, MS-based approaches can identify and quantify the peptide, its metabolites, and interacting proteins. nih.gov

The development of advanced mass spectrometers and chromatographic separation techniques has significantly improved the capabilities of MS-based analysis. mpg.de Techniques like liquid chromatography-mass spectrometry (LC-MS) are key for separating complex mixtures before MS analysis, providing both structural and quantitative data. nih.gov High-resolution mass spectrometry can establish the elemental composition of this compound and its derivatives. nih.gov For in-depth proteomics studies, tandem mass spectrometry (MS/MS) is used to identify proteins that may interact with this compound by analyzing peptide fragments. nih.gov

Applications of Mass Spectrometry in this compound Research:

Application AreaMass Spectrometry TechniqueResearch Goal
Metabolomics LC-MS, High-Resolution MSIdentification and quantification of this compound metabolites in biological samples. nih.govpeerj.com
Proteomics Tandem MS (MS/MS), Affinity Purification-MSIdentification of proteins that bind to or are modulated by this compound. wistar.org
Structural Characterization High-Resolution MSDetermination of the precise molecular weight and elemental formula of the peptide and its derivatives. nih.gov

X-ray Crystallography for Ligand-Target Complex Studies

X-ray crystallography is a powerful technique for determining the three-dimensional atomic structure of molecules, including complex protein-ligand interactions. 3ds.comnih.gov This method can provide a detailed view of how this compound binds to its biological target. nih.gov The process involves crystallizing the target molecule in complex with this compound and then analyzing the diffraction pattern of X-rays passing through the crystal. hitgen.com

The resulting electron density map allows for the precise determination of the positions of atoms in the complex, revealing specific interactions such as hydrogen bonds and van der Waals forces. 3ds.com This information is invaluable for understanding the mechanism of action and for structure-based drug design, where the ligand's binding affinity and specificity can be optimized. hitgen.com While obtaining suitable crystals of a protein-ligand complex can be challenging, the insights gained are often unparalleled. nih.gov

Chromatographic and Separation Science Methodologies in Research

Chromatographic techniques are essential for the purification, quantification, and analysis of this compound from complex mixtures.

Development of Advanced HPLC/UHPLC Methods for Purity and Research-Scale Quantification

High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC) are fundamental techniques for the analysis of peptides like this compound. phenomenex.com UHPLC, an advanced form of HPLC, utilizes smaller particle sizes in the stationary phase and higher pressures, resulting in faster analysis times, higher resolution, and increased sensitivity. phenomenex.comau.dkeag.com

These methods are crucial for determining the purity of synthetic or isolated this compound and for quantifying its concentration in research samples. eag.comaralresearch.com The development of optimized HPLC/UHPLC methods involves selecting the appropriate column, mobile phase, and detection method (e.g., UV-visible spectrophotometry, fluorescence) to achieve the best separation and sensitivity for this compound and any related impurities. phenomenex.com

Comparison of HPLC and UHPLC:

FeatureHPLCUHPLC
Operating Pressure Up to 6000 psi phenomenex.comUp to 15,000 psi phenomenex.com
Particle Size 3–5 microns phenomenex.com< 2 microns phenomenex.com
Resolution Standard phenomenex.comHigher phenomenex.comau.dkeag.com
Analysis Time LongerFaster phenomenex.comau.dkeag.com
Sensitivity GoodEnhanced phenomenex.comau.dk

Hyphenated Techniques (e.g., LC-MS, GC-MS) for Complex Mixture Analysis

Hyphenated techniques combine the separation power of chromatography with the detection and identification capabilities of spectroscopy. researchgate.netijpsjournal.com The coupling of a separation method with an on-line spectroscopic detector provides a wealth of information from a single analysis. nih.gov

For a peptide like this compound, Liquid Chromatography-Mass Spectrometry (LC-MS) is the most relevant and powerful hyphenated technique. researchgate.netchemijournal.com It combines the separation capabilities of HPLC or UHPLC with the sensitive and specific detection of mass spectrometry. nih.gov This allows for the simultaneous separation, identification, and quantification of this compound and its metabolites in complex biological matrices. nih.gov LC-MS/MS, a tandem MS approach, can provide further structural information by fragmenting the selected ions. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) is another common hyphenated technique, but it is generally used for volatile and semi-volatile compounds and would be less applicable to a peptide like this compound unless it is first derivatized to increase its volatility. researchgate.netchemijournal.com

Common Hyphenated Techniques in Analytical Chemistry:

TechniqueDescriptionRelevance to this compound
LC-MS Combines liquid chromatography with mass spectrometry. researchgate.netchemijournal.comHighly relevant for the analysis of the peptide and its non-volatile metabolites in complex mixtures. nih.govnih.gov
LC-MS/MS Tandem mass spectrometry coupled with liquid chromatography. nih.govProvides enhanced structural information for identification and confirmation.
GC-MS Combines gas chromatography with mass spectrometry. researchgate.netchemijournal.comGenerally not suitable for non-volatile peptides unless derivatized.
LC-NMR Combines liquid chromatography with NMR spectroscopy. researchgate.netchemijournal.comPowerful for structural elucidation of components in a mixture without prior isolation. nih.gov

Bioanalytical Method Development for Research Samples (Non-Clinical)

The quantification of this compound in complex biological matrices is crucial for understanding its pharmacokinetics and mechanism of action in non-clinical research. The development of robust bioanalytical methods, typically employing liquid chromatography-tandem mass spectrometry (LC-MS/MS), is a prerequisite for accurate measurement in samples derived from mechanistic studies.

Quantification in Biological Matrices for Mechanistic Studies

For the precise quantification of this compound in biological matrices such as plasma, serum, or tissue homogenates, a validated LC-MS/MS method is the gold standard. mdpi.comresearchgate.net While specific validated methods for this compound are not extensively documented in public literature, the approach can be extrapolated from methodologies developed for other antimicrobial peptides (AMPs), particularly those of similar size and physicochemical properties, such as other frog-derived peptides. mdpi.comnih.gov

A typical method involves the extraction of the peptide from the biological matrix, followed by chromatographic separation and mass spectrometric detection. Sample preparation is a critical step to remove interfering substances and enrich the analyte. Common techniques include protein precipitation, liquid-liquid extraction, or solid-phase extraction (SPE). mdpi.comoup.com For peptides like this compound, a combination of plasma precipitation followed by liquid-liquid extraction has proven effective for similar peptides. mdpi.comnih.gov

The chromatographic separation is generally achieved using a reversed-phase high-performance liquid chromatography (RP-HPLC) system. An ODS (octadecylsilane) column is often employed to separate the peptide from other components. mdpi.comnih.gov The mobile phase typically consists of a mixture of water and an organic solvent like acetonitrile, with additives such as formic acid or trifluoroacetic acid to improve peak shape and ionization efficiency. mdpi.comfda.gov

Detection is performed using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode, which provides high selectivity and sensitivity. mdpi.comnih.gov This involves monitoring a specific precursor-to-product ion transition for the analyte and an internal standard. For a peptide like this compound, the precursor ion would likely be a multiply charged species due to the peptide's size.

Method validation would be performed according to established guidelines, assessing parameters such as linearity, accuracy, precision, selectivity, recovery, and matrix effects. mdpi.combioanalysis-zone.comuci.edunih.gov Based on data from a similarly structured frog-skin-derived peptide, AWRK6, the following performance characteristics for a hypothetical this compound assay can be expected mdpi.comnih.gov:

Table 1: Projected Bioanalytical Method Validation Parameters for this compound in Rat Plasma (based on AWRK6 data mdpi.comnih.gov)
ParameterProjected Value
Linearity Range0.05 - 10 µg/mL
Correlation Coefficient (r²)> 0.99
Lower Limit of Quantification (LLOQ)0.05 µg/mL
Intra-day Precision (RSD)< 4%
Inter-day Precision (RSD)< 4%
Accuracy87 - 93%
Recovery> 80%

Stability Studies in Research Buffers and Media

The stability of this compound in various experimental solutions is a critical factor for ensuring the reliability of in vitro and ex vivo study results. Peptides are susceptible to degradation by proteases present in biological fluids and can also be affected by pH, temperature, and the composition of buffers and media. nih.govresearchgate.netd-nb.info

Stability studies are typically conducted by incubating the peptide in the relevant buffer or medium under controlled conditions for various time points. The remaining intact peptide is then quantified using a stability-indicating method, such as RP-HPLC. nih.gov

For this compound, stability in common research buffers like Tris-HCl would be a key consideration. A study on the closely related Esculentin-1a(1-21) peptide demonstrated its stability in 10 mM Tris-HCl at pH 7.5. nih.gov However, the presence of proteases, such as those found in serum or cell culture media supplemented with serum, can significantly impact stability. For instance, Esculentin-1a(1-21) was found to be completely degraded within 5 hours when incubated with human leukocyte elastase. nih.gov In contrast, a diastereomer containing D-amino acids showed significantly enhanced stability, with 78% of the peptide remaining after 5 hours. nih.gov

The stability of AMPs can also be influenced by the components of cell culture media. For example, the presence of serum in the medium can lead to proteolytic degradation. mdpi.com The choice of medium itself can also affect peptide activity and stability. nih.gov

The following table summarizes the expected stability of this compound in different research solutions, based on findings for related esculentin (B142307) peptides nih.govjst.go.jp:

Table 2: Projected Stability of this compound in Various Research Solutions
MediumConditionProjected Stability ProfileReference Analogue
10 mM Tris-HCl, pH 7.537°CStable for several hours in the absence of proteases.Esculentin-1a(1-21) nih.gov
Human Serum (10%)37°CSusceptible to degradation, with a potential half-life of a few hours. A study on Esculentin-1a(1-21)NH2 showed 44.4% stability after 5 hours. jst.go.jpEsculentin-1a(1-21)NH2 jst.go.jp
Cell Culture Medium (e.g., MEM) with 10% FBS37°CLikely to be degraded by serum proteases over a 24-hour period. mdpi.comGeneral AMPs mdpi.com
Aqueous Solution (e.g., for storage)4°C or 20°CExpected to be stable for at least 7 days with minimal loss of activity. d-nb.infoLeg1 (another antimicrobial peptide) d-nb.info

Emerging Research Directions and Challenges for Esculentin 1 Oa2

Exploration of Novel Biological Targets and Therapeutic Areas

While initially recognized for broad-spectrum antimicrobial activity, the research focus on Esculentin-1 peptides has expanded to include other significant therapeutic areas. nih.govplos.org These peptides are being investigated for their potential as anti-cancer, immunomodulatory, and wound-healing agents. imrpress.comvulcanchem.com

Anti-Cancer Potential : Research has shown that Esculentin (B142307) and its derivatives may possess anti-cancer properties. nih.govnih.gov Studies have indicated their ability to inhibit the proliferation of various cancer cell lines, induce apoptosis (programmed cell death), and arrest the cell cycle. nih.govnih.gov The proposed mechanisms often involve interference with signaling pathways crucial for cancer cell growth and survival. nih.govnih.gov For instance, some studies suggest that these peptides can selectively target cancer cells while sparing normal cells. nih.gov

Immunomodulatory Effects : Esculentin-1 peptides have demonstrated the ability to modulate the immune response. nih.govfrontiersin.org Research on a homolog, Esculentin-1PN, showed it could augment the respiratory burst and induce the expression of pro-inflammatory cytokines like TNF-α and IL-1β in macrophage-like cells. nih.gov This suggests a role in enhancing the innate immune response to pathogens. Furthermore, some derivatives have been found to hinder the secretion of pro-inflammatory cytokines in response to bacterial components. uniroma1.it

Wound Healing and Angiogenesis : Derivatives of Esculentin-1a (B1576700) have shown significant promise in promoting wound healing. vulcanchem.comnih.gov They have been observed to stimulate the migration of human keratinocytes, a key process in re-epithelialization. plos.orgnih.gov This activity is sometimes more efficient than that of the human cathelicidin (B612621) LL-37. plos.orgnih.gov The mechanism behind this is linked to the activation of the epidermal growth factor receptor (EGFR) and STAT3 signaling pathways. nih.gov Additionally, some derivatives have been found to promote angiogenesis, the formation of new blood vessels, which is critical for wound repair, through the PI3K/AKT pathway. nih.gov

Research on Synergistic Interactions with Other Antimicrobial Agents

A significant area of research is the investigation of synergistic interactions between Esculentin-1 peptides and conventional antimicrobial agents. nih.govfrontiersin.org This approach aims to enhance therapeutic efficacy, reduce required drug doses, and potentially overcome antibiotic resistance. nih.govuniversiteitleiden.nl

A derivative of esculentin-1a, Esc(1-21)-1c, has been shown to act synergistically with several antibiotics against Pseudomonas aeruginosa. nih.gov The peptide appears to increase the susceptibility of the bacteria to antibiotics by down-regulating the MexAB-OprM efflux pump, a mechanism bacteria use to expel drugs. nih.gov

Another study demonstrated a synergistic effect between an Esculentin-1a derivative, Esc(1-21), and colistin (B93849) in combating multidrug-resistant Acinetobacter baumannii. uniroma1.it The combination of the peptide and the antibiotic was more effective at inhibiting bacterial growth and killing the bacteria than either agent alone, likely by enhancing membrane disruption. uniroma1.it

Esculentin-1 DerivativeSynergistic AgentTarget OrganismObserved EffectReference
Esc(1-21)-1cAztreonam, TetracyclinePseudomonas aeruginosaIncreased susceptibility to antibiotics by down-regulating the MexAB-OprM efflux pump. nih.gov
Esc(1-21)ColistinAcinetobacter baumannii (colistin-resistant)Synergistic inhibition of growth and killing of bacteria through enhanced membrane perturbation. uniroma1.it
Esc(1-21)AztreonamPseudomonas aeruginosaAdditive effect, with the peptide likely facilitating the intracellular influx of the antibiotic. uniroma1.it

Innovative Delivery Systems for Research Probes and In Vivo Studies

A major hurdle in the therapeutic application of peptides like Esculentin-1-OA2 is their susceptibility to proteolytic degradation and short half-life in the body. uniroma1.itmdpi.com To overcome these challenges, researchers are exploring innovative delivery systems.

Nanoparticle-based Delivery : Poly(lactide-co-glycolide) (PLGA) nanoparticles have been successfully used to encapsulate Esculentin-1a derived peptides. nih.govuniroma1.it This formulation improved the peptides' transport through artificial mucus and prolonged their efficacy against P. aeruginosa lung infections in both in vitro and in vivo models. nih.govmdpi.com A single administration of the peptide-loaded nanoparticles resulted in a significant reduction in the pulmonary bacterial load for up to 36 hours. nih.gov

Gold Nanoparticles : Covalently binding Esculentin-1a derivatives to gold nanoparticles (AuNPs) has been shown to be a promising strategy. nih.gov This conjugation rendered the peptide more resistant to proteolytic digestion and enhanced its ability to disintegrate bacterial membranes at very low concentrations. nih.gov Furthermore, these peptide-coated AuNPs demonstrated wound-healing activity. nih.gov

Other Nanocarriers : Nanocrystal formulations are also being investigated to improve the solubility and therapeutic efficacy of related compounds like esculetin (B1671247). researchgate.net These advanced delivery systems not only protect the peptide from degradation but can also reduce potential cytotoxicity and improve delivery to the target site. mdpi.comnih.gov

Integration of Omics Technologies (Transcriptomics, Proteomics, Metabolomics) in this compound Research

The use of "omics" technologies is providing a deeper understanding of the molecular mechanisms behind the biological activities of Esculentin-1 peptides. genexplain.commetwarebio.comhumanspecificresearch.org These approaches allow for a large-scale analysis of genes (transcriptomics), proteins (proteomics), and metabolites (metabolomics), offering a holistic view of the cellular response to the peptide. nih.gov

In a study on Escherichia coli O157:H7, transcriptional analysis revealed that Esculentin-1 derivatives induced the expression of several genes involved in biofilm regulation and stress response. nih.govuniroma1.itnih.gov The peptides were found to influence the flhDC operon, which controls motility and biofilm formation, through the induction of csrA and hha genes. nih.gov They also induced the nirB gene, suggesting a possible increase in nitric oxide, which can inhibit biofilm formation. uniroma1.it

A combined proteomic and transcriptomic study on Saccharomyces cerevisiae showed that an Esculentin-1 derivative caused the downregulation of enzymes in the lower glycolytic pathway and genes related to cell wall synthesis and spindle body formation. researchgate.net This integrated approach helps to connect changes at the gene expression level with functional changes at the protein and cellular process levels. nih.gov

Omics TechnologyModel OrganismKey FindingsReference
TranscriptomicsEscherichia coli O157:H7Induced expression of genes regulating biofilm formation (csrA, hha) and stress response (nirB). nih.govuniroma1.itnih.gov
Proteomics & TranscriptomicsSaccharomyces cerevisiaeDownregulation of glycolytic enzymes and genes involved in cell wall synthesis and spindle formation. Activation of the HOG pathway for osmotic tolerance. researchgate.net

Overcoming Research Challenges and Future Opportunities in this compound Studies

Despite the promising therapeutic potential, several challenges need to be addressed to advance this compound and its derivatives from the laboratory to clinical applications.

Stability and Production : Peptides are often susceptible to degradation by proteases, which limits their in vivo stability. mdpi.comresearchgate.net Chemical modifications, such as substituting L-amino acids with D-enantiomers or using non-coded amino acids like α-aminoisobutyric acid, are being explored to enhance proteolytic resistance. uniroma1.itmdpi.com The cost of large-scale peptide synthesis can also be a significant hurdle. imrpress.com

Cytotoxicity : While often showing selectivity for microbial or cancer cells, some Esculentin-1 derivatives can exhibit cytotoxicity towards mammalian cells at higher concentrations. uniroma1.itnih.gov This necessitates a careful balance between therapeutic efficacy and potential toxicity. nih.gov

Delivery and Bioavailability : Ensuring that the peptide reaches its target site in the body at an effective concentration is a major challenge. uniroma1.it The development of advanced delivery systems like nanoparticles is crucial to improve bioavailability and therapeutic outcomes. nih.govmdpi.com

Future research will likely focus on the rational design of more stable and potent this compound analogs with improved selectivity and reduced toxicity. The continued integration of omics technologies will be vital for elucidating their complex mechanisms of action and identifying new therapeutic targets. mdpi.com Furthermore, exploring their application in combination therapies and developing effective delivery strategies will be key to unlocking their full therapeutic potential. frontiersin.orgnih.gov

Q & A

Q. How can researchers address discrepancies in cytotoxicity profiles between 2D cell cultures and 3D organoid models?

  • Methodology : Perform parallel testing in both systems using identical peptide batches. Use transcriptomic profiling to identify model-specific stress responses. Adjust dosing based on organoid penetration kinetics (e.g., via confocal imaging with fluorescent analogs). Report results with model limitations explicitly stated .

Q. Methodological Notes

  • Data Presentation : Raw datasets (e.g., MIC values, spectral scans) should be archived in supplementary materials with clear metadata .
  • Contradiction Analysis : Use funnel plots or sensitivity analyses to assess publication bias in meta-reviews .
  • Literature Review : Prioritize studies with full experimental protocols and validation controls. Cross-reference databases like PubMed and Google Scholar, filtering by citation count and journal impact .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.